4-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride
Overview
Description
4-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2. It is known for its unique structure, which includes a piperidine ring substituted with a methyl group and a pyrrolidinylmethyl group.
Preparation Methods
The synthesis of 4-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride involves several steps. One common synthetic route includes the reaction of 4-methylpiperidine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux and using an appropriate solvent to facilitate the reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: This compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
4-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride can be compared with other similar compounds, such as:
4-Methylpiperidine: Lacks the pyrrolidinylmethyl group, leading to different chemical properties and applications.
1-(3-Pyrrolidinylmethyl)piperidine: Lacks the methyl group on the piperidine ring, which affects its reactivity and interactions. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-1-(pyrrolidin-3-ylmethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10-3-6-13(7-4-10)9-11-2-5-12-8-11;;/h10-12H,2-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBCGHMXGNDLCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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